molecular formula C9H10O3 B3045280 5,6,7,8-tetrahydro-1H-cyclohepta[c]furan-1,3(4H)-dione CAS No. 10412-04-1

5,6,7,8-tetrahydro-1H-cyclohepta[c]furan-1,3(4H)-dione

Cat. No.: B3045280
CAS No.: 10412-04-1
M. Wt: 166.17 g/mol
InChI Key: CVNJOSWQRUPTGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro-1H-cyclohepta[c]furan-1,3(4H)-dione is a heterocyclic compound characterized by a seven-membered ring fused to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydro-1H-cyclohepta[c]furan-1,3(4H)-dione typically involves cyclization reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the cyclization of 1,4-diketones in the presence of a Lewis acid can yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable cyclization reactions using cost-effective and readily available starting materials. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1H-cyclohepta[c]furan-1,3(4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonates can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5,6,7,8-Tetrahydro-1H-cyclohepta[c]furan-1,3(4H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-1H-cyclohepta[c]furan-1,3(4H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but they often include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine
  • 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid

Uniqueness

5,6,7,8-Tetrahydro-1H-cyclohepta[c]furan-1,3(4H)-dione is unique due to its furan ring fused to a seven-membered ring, which imparts distinct chemical properties and reactivity compared to similar compounds

Properties

IUPAC Name

5,6,7,8-tetrahydro-4H-cyclohepta[c]furan-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-8-6-4-2-1-3-5-7(6)9(11)12-8/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNJOSWQRUPTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545039
Record name 5,6,7,8-Tetrahydro-1H-cyclohepta[c]furan-1,3(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10412-04-1
Record name 5,6,7,8-Tetrahydro-1H-cyclohepta[c]furan-1,3(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-tetrahydro-1H-cyclohepta[c]furan-1,3(4H)-dione
Reactant of Route 2
5,6,7,8-tetrahydro-1H-cyclohepta[c]furan-1,3(4H)-dione
Reactant of Route 3
Reactant of Route 3
5,6,7,8-tetrahydro-1H-cyclohepta[c]furan-1,3(4H)-dione
Reactant of Route 4
5,6,7,8-tetrahydro-1H-cyclohepta[c]furan-1,3(4H)-dione
Reactant of Route 5
5,6,7,8-tetrahydro-1H-cyclohepta[c]furan-1,3(4H)-dione
Reactant of Route 6
Reactant of Route 6
5,6,7,8-tetrahydro-1H-cyclohepta[c]furan-1,3(4H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.